molecular formula C9H15NO2 B15163523 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one CAS No. 144214-53-9

1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one

Cat. No.: B15163523
CAS No.: 144214-53-9
M. Wt: 169.22 g/mol
InChI Key: VXIDLNYTHVYLGW-UHFFFAOYSA-N
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Description

1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one is a compound belonging to the class of N-H oxaziridines. These compounds are known for their selective electrophilic amination properties, making them valuable in organic synthesis. The compound is characterized by its stereoselectivity and the absence of strongly acidic or basic byproducts, which makes it particularly interesting for various synthetic applications .

Preparation Methods

The economically feasible route for the production of 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed. This system allows for precise control of droplet dispersion, temperature, reaction time, and phase separation, resulting in a more efficient and safer synthesis process. Under optimal conditions, the concentration of the product obtained using the microreaction system is significantly higher than that obtained using batch technology .

Chemical Reactions Analysis

1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.

    Reduction: Reduction reactions can also occur, typically involving reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one exerts its effects involves its role as an electrophilic aminating agent. The compound selectively transfers an amino group to nucleophiles, driven by the release of ring strain and the formation of strong carbonyl, imine, or oxometal π-bonds. This process is characterized by its stereoselectivity and the absence of strongly acidic or basic byproducts .

Comparison with Similar Compounds

1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one can be compared with other N-H oxaziridines, such as:

This compound stands out due to its efficient and safe synthesis process, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

144214-53-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1-oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one

InChI

InChI=1S/C9H15NO2/c1-2-8(11)10-9(12-10)6-4-3-5-7-9/h2-7H2,1H3

InChI Key

VXIDLNYTHVYLGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2(O1)CCCCC2

Origin of Product

United States

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